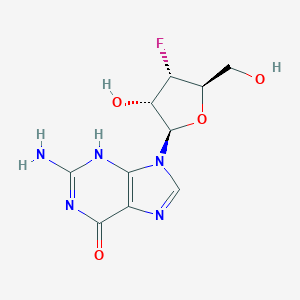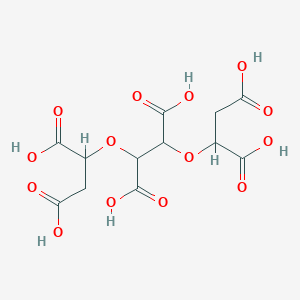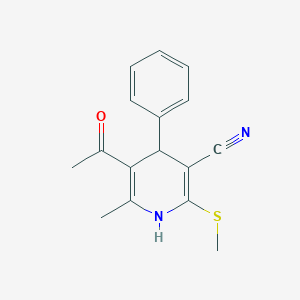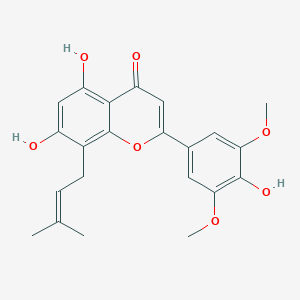
3-Benzoyl dopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl dopamine, also known as 3-BD, is a chemical compound that belongs to the family of catecholamines. It is a synthetic derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of reward, motivation, and movement. 3-BD has been extensively studied for its potential applications in scientific research, particularly in the fields of neurochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl dopamine involves its binding to dopamine D1 receptors in the brain. This results in the activation of intracellular signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway. The activation of these pathways leads to various physiological effects such as increased activity of dopaminergic neurons and enhanced release of dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzoyl dopamine are primarily mediated by its interaction with dopamine D1 receptors. It has been shown to increase the activity of dopaminergic neurons in the brain, which leads to enhanced release of dopamine. This, in turn, can result in various physiological effects such as increased locomotor activity, enhanced cognitive function, and improved mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Benzoyl dopamine in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to study the function of these receptors in isolation, without the interference of other neurotransmitter systems. However, one of the limitations of using 3-Benzoyl dopamine is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration for experimental use.
Direcciones Futuras
There are several future directions for research involving 3-Benzoyl dopamine. One area of interest is the development of novel therapeutic agents that target dopamine D1 receptors for the treatment of various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Another area of interest is the use of 3-Benzoyl dopamine as a tool for studying the function of dopamine D1 receptors in various animal models of disease. Finally, the development of new synthetic methods for the production of 3-Benzoyl dopamine may lead to improved purity and yield, which could enhance its utility as a research tool.
Conclusion:
In conclusion, 3-Benzoyl dopamine is a valuable tool for studying the function of dopamine D1 receptors in the brain. Its selectivity for these receptors and its ability to activate intracellular signaling pathways make it a valuable tool for investigating the role of dopamine in various physiological processes. However, careful dose-response studies are necessary to determine the optimal concentration for experimental use, and further research is needed to explore its potential applications in the development of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 3-Benzoyl dopamine involves the reaction between dopamine and benzoyl chloride in the presence of a base such as sodium bicarbonate. The reaction produces 3-Benzoyl dopamine as a white crystalline solid. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-Benzoyl dopamine has been widely used in scientific research as a tool for studying the function of dopamine receptors in the brain. It has been shown to bind selectively to dopamine D1 receptors and activate intracellular signaling pathways. This makes it a valuable tool for investigating the role of dopamine in various physiological processes such as reward, motivation, and movement.
Propiedades
Número CAS |
119304-28-8 |
|---|---|
Nombre del producto |
3-Benzoyl dopamine |
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
[5-(2-aminoethyl)-2-hydroxyphenyl] benzoate |
InChI |
InChI=1S/C15H15NO3/c16-9-8-11-6-7-13(17)14(10-11)19-15(18)12-4-2-1-3-5-12/h1-7,10,17H,8-9,16H2 |
Clave InChI |
WQJBDEHULKUMKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)CCN)O |
Otros números CAS |
119304-28-8 |
Sinónimos |
3-benzoyl dopamine dopamine 3-benzoyl ester MBDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)

![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)




![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)
